molecular formula C21H23N3O4 B2909368 Ethyl 4-(1-naphthyl-2,5-dioxoazolidin-3-yl)piperazinecarboxylate CAS No. 838889-15-9

Ethyl 4-(1-naphthyl-2,5-dioxoazolidin-3-yl)piperazinecarboxylate

Cat. No. B2909368
M. Wt: 381.432
InChI Key: FAVHNKRNVFYEHS-UHFFFAOYSA-N
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Description

It belongs to the class of azolidinone derivatives and contains a piperazine ring. The compound’s systematic name is ethyl 4-({1-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-5-(2-ethoxy-2-oxoethoxy)-4-oxo-1,4-dihydro-2-pyridinyl}methyl)-1-piperazinecarboxylate .


Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials, including 1-naphthylamine , ethyl 4-(2-oxo-2-ethoxyethyl)piperazine-1-carboxylate , and 2,4-thiazolidinedione . The reaction proceeds through several steps, including cyclization and esterification, resulting in the formation of the target compound .


Molecular Structure Analysis

The molecular formula of Ethyl 4-(1-naphthyl-2,5-dioxoazolidin-3-yl)piperazinecarboxylate is C22H30N4O8S . It has a molar mass of approximately 510.56 g/mol . The compound exhibits a complex three-dimensional structure due to the presence of multiple functional groups and rings .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including hydrolysis, esterification, and nucleophilic substitution. These reactions can modify its structure and properties, leading to potential applications in medicinal chemistry or material science .


Physical And Chemical Properties Analysis

  • Molar Volume : Approximately 361.4 cm³/mol

properties

IUPAC Name

ethyl 4-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-2-28-21(27)23-12-10-22(11-13-23)18-14-19(25)24(20(18)26)17-9-5-7-15-6-3-4-8-16(15)17/h3-9,18H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVHNKRNVFYEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

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